molecular formula C10H11BrO2 B1321667 Ethyl 2-bromo-4-methylbenzoate CAS No. 155694-82-9

Ethyl 2-bromo-4-methylbenzoate

Cat. No.: B1321667
CAS No.: 155694-82-9
M. Wt: 243.1 g/mol
InChI Key: DGEYHLPWGQVMQQ-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis. Compounds of this class are of fundamental importance because the bromine atom acts as a superior leaving group, enabling facile nucleophilic substitution reactions to introduce a wide variety of other functional groups . This reactivity makes it a strategic building block in medicinal chemistry for the development of new pharmaceutical compounds and in material science for creating functional organic materials . The ester functionality can also be manipulated, for example through hydrolysis to the corresponding carboxylic acid, providing an additional site for chemical modification . Researchers value this compound for its distinct reactivity profile, which is influenced by the specific positions of the bromo and methyl substituents on the benzoate ring, allowing for selective and sequential synthesis of more complex molecular architectures . For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEYHLPWGQVMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617971
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155694-82-9
Record name Ethyl 2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Bromo 4 Methylbenzoate

Esterification Approaches

The most direct and common method for synthesizing Ethyl 2-bromo-4-methylbenzoate is through the esterification of its corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid. guidechem.com This method builds the final molecule by forming the ethyl ester from the pre-brominated aromatic ring.

The classical approach for this transformation is the Fischer esterification reaction. This method involves reacting 2-bromo-4-methylbenzoic acid directly with ethanol (B145695) in the presence of an acid catalyst. The reaction is a reversible equilibrium-driven process where the alcohol nucleophilically attacks the protonated carbonyl carbon of the carboxylic acid.

The success of the Fischer esterification heavily relies on the use of an effective catalytic system to accelerate the reaction towards the product.

Catalytic Systems : Strong protic acids are the most common catalysts for this reaction. Concentrated sulfuric acid (H₂SO₄) is frequently employed due to its efficacy and low cost. google.com Other acids, such as hydrochloric acid (HCl), can also be used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic ethanol.

Reaction Optimizations : To drive the equilibrium towards the formation of the ethyl ester, several parameters are optimized. The reaction is typically heated to reflux for several hours to increase the reaction rate. google.com Using ethanol as the solvent in large excess also shifts the equilibrium position to favor the product, according to Le Chatelier's principle. Reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine when the starting carboxylic acid has been consumed.

ParameterTypical ConditionPurpose
Starting Material 2-Bromo-4-methylbenzoic acidProvides the carbon skeleton and bromine substituent.
Reagent/Solvent Ethanol (excess)Acts as the nucleophile and shifts equilibrium.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl to activate the substrate.
Temperature RefluxIncreases the rate of reaction.
Reaction Time 6-16 hoursTo allow the reaction to reach completion.

Table 1: Typical Reaction Parameters for the Esterification of 2-Bromo-4-methylbenzoic Acid.

Upon completion of the reaction, a series of work-up and purification steps are necessary to isolate the pure this compound and maximize the yield.

Work-up : The reaction mixture is first cooled, and the excess ethanol is often removed under reduced pressure. The remaining residue is then typically partitioned between an organic solvent, such as ethyl acetate, and water. The organic layer, containing the desired ester, is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a brine wash to remove residual water.

Purification : After drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is evaporated. The crude product can be further purified if necessary. Flash column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., ethyl acetate/hexanes) is a common method for obtaining the highly pure final product. This purification strategy effectively removes non-polar impurities and any potential side products.

Direct Esterification of 2-Bromo-4-methylbenzoic Acid with Ethanol

Bromination of Ethyl 4-methylbenzoate Analogs

An alternative synthetic strategy involves introducing the bromine atom onto an existing aromatic ester. However, the direct electrophilic bromination of ethyl 4-methylbenzoate to yield the 2-bromo isomer is synthetically challenging due to the directing effects of the substituents on the benzene (B151609) ring. The ester group is a deactivating meta-director, while the methyl group is an activating ortho, para-director. fiveable.memasterorganicchemistry.com Both groups direct incoming electrophiles to positions 3 and 5, not the desired position 2. Therefore, specialized regioselective techniques are required to achieve substitution at the sterically hindered position ortho to the ester group.

Achieving non-standard regioselectivity in electrophilic aromatic substitution often requires advanced synthetic methods that override the inherent directing effects of the substituents. One such strategy is chelation-controlled substitution.

For structurally similar compounds like 2-carbonylsubstituted phenols, selective bromination ortho to the hydroxyl group can be achieved by using a Lewis acid catalyst like titanium(IV) chloride (TiCl₄) in conjunction with bromine. rsc.org This method demonstrates a powerful technique for directing an electrophile to a specific, otherwise electronically or sterically disfavored, position. The hydroxyl group and the adjacent carbonyl group of the ester can form a bidentate chelate complex with the titanium center. This complex effectively blocks one face of the molecule and electronically alters the ring, directing the incoming electrophile (bromine) to the available position ortho to the powerful hydroxyl directing group. While not a direct bromination of ethyl 4-methylbenzoate, this technique illustrates a viable strategy for achieving the desired 2-bromo substitution pattern on a related aromatic ester by introducing a powerful directing group. rsc.org

ParameterExample ConditionPurpose
Substrate Methyl 2-hydroxy-4-methoxybenzoateAn analog demonstrating ortho-directing chelation.
Brominating Agent Bromine (Br₂)Source of the electrophile.
Catalyst/Director Titanium(IV) chloride (TiCl₄)Forms a chelate to direct substitution ortho to the -OH group. rsc.org
Solvent DichloromethaneAn inert solvent for the reaction. rsc.org
Outcome 3-Bromo-substituted productDemonstrates selective ortho-bromination. rsc.org

Table 2: Example Conditions for Chelation-Controlled Regioselective Bromination. rsc.org

The mechanism of aromatic bromination is a classic example of electrophilic aromatic substitution (EAS). The general mechanism proceeds through a two-step process. msu.edujove.com

Formation of the Arenium Ion : The electrophile (Br⁺), made more reactive by a Lewis acid catalyst like FeBr₃, is attacked by the π-electrons of the benzene ring. jove.comyoutube.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu This is typically the slow, rate-determining step of the reaction. msu.edu

Deprotonation and Restoration of Aromaticity : In the second, fast step, a weak base (such as FeBr₄⁻) removes a proton from the sp³-hybridized carbon of the arenium ion. youtube.com This restores the aromatic π-system and yields the final substituted product.

In the case of the specialized, chelation-controlled ortho-bromination discussed above, the mechanism is modified. It is proposed that the reaction proceeds through a six-membered ring titanium complex. rsc.org The titanium(IV) chloride coordinates to both the hydroxyl oxygen and the carbonyl oxygen of the ester group. This chelation holds the reagent in a rigid conformation, enhancing the directing effect of the hydroxyl group and sterically guiding the bromine electrophile to the adjacent, open ortho position. This directed attack leads to the formation of the specific regioisomer that would not be favored under standard bromination conditions. rsc.org

Multi-Step Synthesis Utilizing Precursor Derivatization

Multi-step synthesis provides a versatile platform for the construction of this compound from readily available starting materials. These methods often involve the sequential introduction of the required functional groups onto an aromatic scaffold.

A common and effective strategy for the synthesis of this compound involves the transformation of precursor molecules that already contain some of the desired structural features. A key intermediate in many of these routes is 2-bromo-4-methylbenzoic acid. libretexts.orgnih.gov

One potential synthetic pathway commences with 4-methylbenzoic acid. The synthesis can be envisioned in two primary steps: the bromination of the aromatic ring followed by esterification of the carboxylic acid. The methyl group of 4-methylbenzoic acid is an ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of isomers, necessitating separation. A more regioselective approach might involve starting with a precursor where the desired substitution pattern is already established or can be selectively achieved.

A plausible and documented route begins with 2-bromo-4-methylbenzoic acid. This precursor can be synthesized from 2-bromo-4-methylbenzonitrile (B184184) through hydrolysis. mdpi.com The synthesis of 2-bromo-4-methylbenzoic acid itself can also be achieved from 4-bromo-2-methyltoluene via oxidation. smolecule.com

Once 2-bromo-4-methylbenzoic acid is obtained, the final step is the esterification with ethanol to yield the target compound, this compound. This reaction is typically acid-catalyzed, with common catalysts including sulfuric acid or hydrochloric acid. libretexts.org The Fischer esterification, which uses an excess of the alcohol as the solvent, is a widely employed method for producing simple alkyl esters like the ethyl ester. libretexts.org

A representative procedure for a similar esterification, the synthesis of mthis compound, involves refluxing 2-bromo-4-methyl-benzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. The reaction is worked up by partitioning between water and an organic solvent like ethyl acetate, followed by washing with a basic solution to remove unreacted acid, and finally purification. A similar protocol can be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.

Table 1: Representative Esterification Reaction Conditions (by analogy)

ParameterConditionReference
Starting Material2-bromo-4-methyl-benzoic acid
ReagentEthanol (in place of Methanol) libretexts.org
CatalystConcentrated Sulfuric Acid libretexts.org
TemperatureReflux
Work-upPartition between water and ethyl acetate, wash with NaHCO₃ solution

Another potential starting material is 4-methyltoluene (p-xylene). A synthetic sequence could involve the selective bromination of the aromatic ring at the 2-position, followed by oxidation of one of the methyl groups to a carboxylic acid, and subsequent esterification. The control of regioselectivity during the bromination step would be crucial for the success of this route. libretexts.org

While direct palladium-catalyzed synthesis of the C-Br bond in this compound is less common, palladium-catalyzed cross-coupling reactions are instrumental in the further functionalization of this molecule and its analogs. For instance, the bromine atom in similar aryl bromides can be readily substituted in Suzuki, Heck, and other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com

By analogy, this compound can serve as a building block in more complex syntheses. For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base could be used to form a biaryl compound.

Table 2: Typical Conditions for Suzuki Coupling of a Related Bromoester

ComponentExampleReference
SubstrateEthyl 2-bromo-3-methylbenzoate
Coupling PartnerPhenylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDMF
Temperature120°C

These palladium-catalyzed reactions highlight the synthetic utility of this compound as an intermediate, allowing for the introduction of diverse substituents at the 2-position of the benzene ring. nih.govmdpi.com The development of such coupling reactions has significantly expanded the toolbox of synthetic organic chemists for creating complex molecular architectures.

Scalability and Process Development for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost-effectiveness, safety, efficiency, and environmental impact. sci-hub.se For the synthesis of this compound, the multi-step approach starting from precursors like 2-bromo-4-methylbenzoic acid is generally amenable to scale-up.

The esterification step, a key transformation in the synthesis, is a well-established industrial process. google.com However, the use of a large excess of ethanol and a strong acid catalyst like sulfuric acid may present challenges in terms of solvent recovery and waste management on a large scale. libretexts.org To address these issues, alternative esterification methods could be explored. For example, the use of solid acid catalysts could simplify the purification process.

Microwave-assisted synthesis has emerged as a potential method for accelerating esterification reactions, offering advantages such as shorter reaction times and potentially higher yields. uwlax.edu A study on the microwave synthesis of ethyl benzoate (B1203000) demonstrated successful product formation at 170 °C with a reaction time of just 5 minutes. uwlax.edu While this was for a related, unbrominated compound, it suggests that microwave technology could be a viable option for the scalable synthesis of this compound, although pressure accumulation might be a concern that needs to be addressed. uwlax.edu

Process development would also focus on optimizing reaction conditions to maximize yield and purity while minimizing the formation of byproducts. sci-hub.se This includes fine-tuning parameters such as reaction temperature, catalyst loading, and reaction time for each step of the synthesis. For the bromination step, controlling the regioselectivity is paramount to avoid the formation of unwanted isomers that would require costly and difficult purification on a large scale.

Reactivity and Mechanistic Studies of Ethyl 2 Bromo 4 Methylbenzoate

Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring is a primary site for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The bromine atom in ethyl 2-bromo-4-methylbenzoate can be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the electron-withdrawing ester group can activate the aromatic ring towards nucleophilic attack, facilitating these reactions.

Common nucleophiles used in SNAr reactions with similar bromoesters include ammonia (B1221849), amines, and hydroxide (B78521) ions. For instance, reaction with ammonia or primary amines can yield the corresponding ethyl 2-amino-4-methylbenzoate derivatives. Similarly, treatment with a strong base like sodium hydroxide can lead to the formation of ethyl 2-hydroxy-4-methylbenzoate. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to form the substituted product.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aromatic carbon bearing the bromine atom. This compound can participate in several such reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. smolecule.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and substrate scope. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-methylbenzoate Analogs

Aryl Halide Coupling Partner Catalyst Base Solvent Product Yield Reference
Ethyl 4-bromo-3-chloro-2-methylbenzoate Arylboronic acids Palladium acetate Cesium carbonate Isopropanol Biaryl derivatives High smolecule.com
Methyl 4-bromo-2-methylbenzoate 4-Methylaniline - - - 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - iucr.org

This table presents data for analogous compounds to illustrate the conditions and outcomes of Suzuki-Miyaura reactions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. walisongo.ac.id this compound can react with various terminal alkynes to produce 2-alkynyl-4-methylbenzoate derivatives.

The reaction mechanism is thought to involve a palladium catalytic cycle and a copper cycle. The palladium catalyst activates the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex. smolecule.com The steric and electronic properties of the substituents on both the aryl bromide and the alkyne can influence the reaction's performance. researchgate.net

Table 2: Sonogashira Coupling of Aryl Halides with Alkynes

Aryl Halide Alkyne Catalyst System Base Reaction Conditions Product Type Reference
Aryl iodides/bromides Terminal alkynes Pd catalyst, Cu(I) co-catalyst Amine base Room temperature Aryl alkynes walisongo.ac.id

This table provides a general overview of the Sonogashira coupling and an example with a related bromo-methylbenzoate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction can be applied to this compound to synthesize a variety of N-aryl or N-heteroaryl products.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to afford the aminated product and regenerate the catalyst. researchgate.net The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the broad applicability of this reaction. wikipedia.org A study on the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid utilized a Buchwald-Hartwig cross-coupling reaction between methyl 4-bromo-2-methylbenzoate and 4-methylaniline. iucr.org

Reactions of the Ester Functional Group

The ethyl ester group in this compound is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis.

Hydrolysis of the ester can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695). Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. rsc.org The resulting 2-bromo-4-methylbenzoic acid is itself a useful intermediate in organic synthesis. lookchem.cn

Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-bromo-4-methylbenzoic acid and ethanol. This reaction is fundamental for converting the ester back to its parent carboxylic acid, which may be required for subsequent synthetic steps. The mechanism involves the nucleophilic attack of water (in acid catalysis) or a hydroxide ion (in base-catalyzed saponification) on the electrophilic carbonyl carbon of the ester.

Transesterification: The ethyl ester can be converted to a different ester through transesterification. This process involves reacting this compound with another alcohol in the presence of an acid or base catalyst. vulcanchem.com For instance, reaction with methanol (B129727) would yield mthis compound and ethanol. Enzymatic catalysis, for example using Lipase B from Candida antarctica, is also a viable, though sometimes less efficient, method for transesterification of similar substrates.

Table 1: Representative Conditions for Ester Transformations

Reaction Reagents & Conditions Product(s)
Hydrolysis (Basic) Aqueous NaOH, heat 2-Bromo-4-methylbenzoic acid, Ethanol
Hydrolysis (Acidic) H₂O, H₂SO₄ (catalyst), heat 2-Bromo-4-methylbenzoic acid, Ethanol
Transesterification R-OH (e.g., Methanol), Acid or Base Catalyst 2-Bromo-4-methylbenzoate (or other ester), Ethanol vulcanchem.com

Reduction of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, (2-bromo-4-methylphenyl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. evitachem.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester's carbonyl carbon. Unlike hydrolysis, this reaction goes further than the aldehyde and results in the formation of the corresponding benzyl (B1604629) alcohol. Weaker reducing agents like sodium borohydride (B1222165) can also be used, although they are generally less reactive towards esters compared to aldehydes or ketones. evitachem.com

Table 2: Reagents for Ester Reduction

Reagent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF), followed by aqueous workup (2-Bromo-4-methylphenyl)methanol evitachem.com
Sodium Borohydride (NaBH₄) Alcohol solvent (e.g., ethanol), often requires higher temperatures or longer reaction times for esters (2-Bromo-4-methylphenyl)methanol evitachem.com

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the aromatic ring is a site for free-radical and oxidation reactions.

Side-Chain Functionalization (e.g., benzylic bromination, oxidation)

Benzylic Bromination: The hydrogen atoms on the benzylic carbon of the methyl group can be substituted with bromine via a free-radical mechanism. This reaction is a critical step in the synthesis of various organic products, including pharmaceuticals. google.comgoogleapis.com For the closely related compound, ethyl 4-methylbenzoate, benzylic bromination is an intermediate step in the synthesis of the antihypertensive drug Eprosartan. googleapis.comgoogle.com The reaction is typically initiated by light or a radical initiator and uses a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂). sci-hub.se The conditions can be controlled to favor the formation of the mono-brominated product, ethyl 2-bromo-4-(bromomethyl)benzoate, or the di-brominated product, ethyl 2-bromo-4-(dibromomethyl)benzoate. google.com

Oxidation: The methyl group can be oxidized to a carboxylic acid. evitachem.comsmolecule.com This transformation typically requires strong oxidizing agents and converts the methyl group into a carboxyl group, forming 2-bromo-1,4-benzenedicarboxylic acid ethyl ester.

Table 3: Conditions for Benzylic Bromination of Ethyl 4-methylbenzoate

Brominating Agent Conditions Major Product(s) Reference
Liquid Bromine (Br₂) Temperature: 136-140°C, stirring Ethyl 4-(bromomethyl)benzoate, Ethyl 4-(dibromomethyl)benzoate google.com
Bromine (Br₂) Temperature: 100-170°C, optional water to remove HBr byproduct Ethyl 4-(bromomethyl)benzoate google.com

Data is for the analogous compound ethyl 4-methylbenzoate as detailed in patent literature.

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Ethyl Ester Group (-COOEt): This group is electron-withdrawing through both induction and resonance, deactivating the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAAr), particularly at the ortho and para positions.

Bromine Atom (-Br): As a halogen, bromine is electron-withdrawing via induction but weakly electron-donating through resonance. Its primary effect is deactivating the ring towards electrophilic substitution. Its presence is crucial for many cross-coupling reactions and nucleophilic substitutions. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it a preferential site for reactions like palladium-catalyzed cross-coupling. smolecule.com

Methyl Group (-CH₃): The methyl group is electron-donating through hyperconjugation, which activates the aromatic ring.

The combination and positioning of these groups create a unique reactivity profile. The bromine atom at the 2-position and the ester at the 1-position exert significant steric hindrance around one side of the molecule. This steric crowding can influence the rate and regioselectivity of reactions, for example, by hindering the approach of bulky reagents. The electron-withdrawing nature of the bromo and ester substituents facilitates nucleophilic attack on the ring, while the electron-donating methyl group slightly counteracts this deactivation. royalsocietypublishing.org

Kinetic and Thermodynamic Investigations of Key Reactions

While specific kinetic and thermodynamic data for this compound are not widely published, studies on analogous systems provide insight into the governing principles.

Kinetic Studies: Investigations into reaction kinetics, such as those for proton-coupled electron transfer (PCET) in fluorenyl benzoates, highlight how substituent changes affect reaction rates. nih.gov In these systems, the introduction of a methyl group on the benzoate (B1203000) ring was found to increase the reaction rate by lowering the C-H bond dissociation free energy (BDFE) and increasing the pKa of the conjugate acid. nih.gov The rate constants (k) for such reactions are highly sensitive to these thermodynamic parameters. The relationship between the free energy of activation (ΔG‡) and the standard free energy of reaction (ΔG°) can often be described by a Brønsted plot, where the slope (α) indicates the transition state's position along the reaction coordinate. nih.gov For reactions involving this compound, kinetic analysis would be essential to optimize conditions for selective reactions, such as controlling the degree of benzylic bromination. google.com

Thermodynamic Investigations: The thermodynamics of reactions like ester hydrolysis have been studied for related compounds. For example, the standard molar enthalpy of base-catalyzed hydrolysis for methyl paraben (methyl 4-hydroxybenzoate) has been determined through microcalorimetry to be approximately -51 kJ·mol⁻¹ at 298 K. researchgate.net Thermochemical data, including enthalpies of formation, vaporization, and sublimation, are crucial for understanding the stability of the molecule and the energy changes associated with its reactions. researchgate.net For this compound, such data would provide a quantitative measure of the energetic costs and driving forces for its various transformations, which are often performed under thermodynamic control to achieve the desired product. researchgate.net

Advanced Applications and Derivative Synthesis from Ethyl 2 Bromo 4 Methylbenzoate

Ethyl 2-bromo-4-methylbenzoate as a Building Block in Organic Synthesiscymitquimica.comnih.govbldpharm.comresearchgate.netambeed.com

The strategic placement of the bromo, methyl, and ethyl carboxylate groups on the aromatic ring makes this compound a valuable intermediate in synthetic organic chemistry. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the ester and methyl groups can be chemically modified to build more complex molecular architectures. smolecule.com This compound's reactivity as an electrophile in nucleophilic substitution reactions further enhances its synthetic utility. cymitquimica.com

Precursor for Pharmaceutical Intermediatescymitquimica.comgoogle.comthieme-connect.comthieme-connect.com

The structural motif of this compound is found within several classes of biologically active molecules, making it a key starting material for the synthesis of pharmaceutical intermediates. cymitquimica.comgoogle.com Its precursor, 2-bromo-4-methylbenzoic acid, is explicitly mentioned in the context of developing novel therapeutic agents. echemi.com

A significant application of this compound and its parent acid, 2-bromo-4-methylbenzoic acid, is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. google.comthieme-connect.comthieme-connect.comgoogle.com SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine. acs.org

Patents for SGLT2 inhibitors describe synthetic routes that utilize intermediates derived from 2-bromo-4-methylbenzoic acid. For instance, the synthesis of (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol, a potent SGLT2 inhibitor, involves the use of (2-bromo-4-(4-ethylbenzyl)benzyloxy)trimethylsilane, which is prepared from 2-bromo-4-methylbenzoic acid. google.com Furthermore, research on diarylmethanes, which are key building blocks for SGLT2 inhibitors like canagliflozin (B192856) and empagliflozin, highlights the importance of halogenated methylbenzoic acids in their synthesis. nih.govresearchgate.netacs.org The synthesis often involves a Friedel-Crafts acylation of a substituted thiophene (B33073) or a similar aromatic compound with the corresponding acid chloride, followed by reduction. nih.govacs.org

A key intermediate for a family of promising SGLT2 inhibitors, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, can be synthesized from 2-bromo-4-methylbenzoic acid through chlorination and esterification. thieme-connect.com This underscores the importance of the 2-bromo-4-methylbenzoyl scaffold in accessing these complex and therapeutically valuable molecules.

Intermediate for Agrochemicalscymitquimica.combenchchem.com

While direct literature on the use of this compound in agrochemical synthesis is limited, its close structural analogs and precursors are utilized in this sector. Mthis compound, a closely related derivative, is noted for its application in the preparation of agrochemicals. cymitquimica.com The bromo-methyl-substituted benzoic acid motif is a common feature in various agrochemical compounds. For instance, 2-bromo-4-methylphenol (B149215) is used in the manufacturing of fungicides and pesticides. The reactivity of the bromine atom allows for the introduction of various toxophoric groups essential for pesticidal or herbicidal activity. The synthesis of such agrochemicals often involves the modification of the carboxylic acid group and substitution of the bromine atom.

Component in Specialty Chemical Synthesissmolecule.com

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. smolecule.com The presence of multiple functional groups allows for a wide range of chemical transformations, leading to the creation of more complex molecules with specific properties. These transformations can include nucleophilic substitution of the bromine atom, modification of the ethyl ester, and reactions involving the methyl group. smolecule.com For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to form new carbon-carbon bonds at the site of the bromine atom, leading to the synthesis of biaryl derivatives or other complex organic structures. smolecule.com

Integration in Materials Science Researchsmolecule.com

In the field of materials science, halogenated aromatic compounds like this compound are explored for the development of novel materials with specific functionalities. smolecule.com The bromine atom can be utilized in polymerization reactions, either as a site for chain growth or for post-polymerization modification. The rigid aromatic core of the molecule can contribute to the thermal stability and mechanical properties of the resulting polymers. While specific examples for this compound are not extensively documented, the general class of brominated benzoates is recognized for its potential in creating functional polymers and materials.

Synthesis of Novel this compound Derivatives

The reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of novel derivatives. The primary sites for chemical modification are the bromine atom, the ethyl ester, and the methyl group.

Reactions at the Bromine Atom:

The carbon-bromine bond is susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Reaction TypeReagents and ConditionsProduct Type
Suzuki Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DMF)Biaryl derivatives
Heck Reaction Alkenes, Pd catalyst, baseAlkenylated benzoates
Sonogashira Coupling Terminal alkynes, Pd and Cu catalysts, baseAlkynylated benzoates
Buchwald-Hartwig Amination Amines, Pd catalyst, baseN-Aryl derivatives

Modifications of the Ester and Methyl Groups:

The ethyl ester and methyl groups can also be chemically altered to generate a diverse range of derivatives.

Functional GroupReactionReagents and ConditionsProduct
Ethyl Ester HydrolysisNaOH or KOH, H₂O/EtOH2-Bromo-4-methylbenzoic acid
Ethyl Ester AmidationAmine, heat or catalyst2-Bromo-4-methylbenzamide
Methyl Group OxidationStrong oxidizing agent (e.g., KMnO₄)2-Bromoterephthalic acid derivative
Methyl Group HalogenationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)Ethyl 2-bromo-4-(bromomethyl)benzoate

The synthesis of these derivatives expands the chemical space accessible from this compound, providing a platform for the discovery of new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Derivatives through Bromine Modification

The bromine atom at the C-2 position of this compound is a key functional group that can be readily substituted or coupled, serving as a linchpin for introducing molecular complexity. The electron-withdrawing nature of the adjacent ester group influences its reactivity in various organic reactions.

Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the bromine atom with a variety of nucleophiles. However, due to the relatively unactivated nature of the aryl bromide, transition-metal-catalyzed cross-coupling reactions are more commonly utilized. These reactions provide efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new C-C bonds and introducing aryl or alkyl substituents.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene under palladium catalysis to form a substituted alkene. This allows for the introduction of vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. It is a fundamental tool for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, yielding substituted alkynes.

These transformations allow for the synthesis of a broad spectrum of derivatives, which are often explored as intermediates for active pharmaceutical ingredients (APIs) and functional materials. chemshuttle.com

Table 1: Examples of Derivatives via Bromine Modification

Reaction TypeCoupling PartnerCatalyst SystemResulting Derivative Class
Suzuki CouplingArylboronic AcidPd(PPh₃)₄ / Na₂CO₃Biphenyl derivatives
Heck CouplingStyrenePd(OAc)₂ / P(o-tolyl)₃Stilbene derivatives
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / BINAP / NaOtBuDiphenylamine derivatives
Sonogashira CouplingPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NDiphenylacetylene derivatives

Derivatives through Methyl Group Functionalization

The methyl group at the C-4 position offers another site for chemical modification, primarily through oxidation or free-radical halogenation reactions.

Oxidation: The methyl group can be oxidized to various functional groups. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid. This introduces a second acidic site on the molecule, creating a dibasic acid derivative after ester hydrolysis. Milder oxidation can potentially yield an aldehyde or a primary alcohol.

Benzylic Bromination: The most common functionalization of the methyl group is through free-radical bromination at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction selectively replaces one of the hydrogens of the methyl group with a bromine atom, yielding ethyl 2-bromo-4-(bromomethyl)benzoate. This new benzylic bromide is highly reactive and serves as an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups.

Table 2: Reagents for Methyl Group Functionalization

TransformationReagent(s)Product Functional GroupIntermediate Name
Benzylic BrominationN-Bromosuccinimide (NBS), Benzoyl PeroxideBromomethyl (-CH₂Br)Ethyl 2-bromo-4-(bromomethyl)benzoate
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)2-Bromo-4-(ethoxycarbonyl)benzoic acid

Modification of the Ester Moiety

The ethyl ester group is the third key site for derivatization. It can undergo several fundamental transformations common to esters.

Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid, 2-bromo-4-methylbenzoic acid, under either acidic or basic conditions (e.g., using sodium hydroxide). smolecule.com This unmasks a carboxylic acid function, which is a crucial functional group for many applications, including the synthesis of amides via coupling with amines or further esterification with different alcohols. 2-Bromo-4-methylbenzoic acid itself is a key intermediate in the synthesis of various pharmaceutical compounds. lookchem.cn

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction converts the ester into (2-bromo-4-methylphenyl)methanol, adding another valuable functional handle for further synthetic manipulations.

Transesterification: While less common for library generation, the ethyl ester can be converted to other esters (e.g., methyl or benzyl (B1604629) esters) through transesterification, by heating with a different alcohol in the presence of an acid or base catalyst.

Table 3: Common Modifications of the Ester Moiety

ReactionReagentsProduct Functional GroupResulting Compound Name
HydrolysisNaOH(aq), then H₃O⁺Carboxylic Acid2-Bromo-4-methylbenzoic acid
ReductionLiAlH₄, then H₂OPrimary Alcohol(2-Bromo-4-methylphenyl)methanol

Strategies for Chemical Library Generation

The utility of this compound as a starting material is fully realized when its three reactive sites are exploited in a combinatorial or systematic fashion to generate a chemical library. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening for drug discovery and materials science research.

The strategy for library generation using this scaffold involves a multi-directional approach:

Scaffold Preparation: The core scaffold, this compound, is readily available or can be synthesized.

Parallel Synthesis: The scaffold is divided into multiple batches. Each batch is subjected to a different type of reaction at one of the three key positions.

Position 1 (Bromo Group): A variety of aryl, alkyl, amine, or alkyne groups are introduced using an array of cross-coupling partners.

Position 2 (Methyl Group): The methyl group is functionalized, typically to a bromomethyl group, and then reacted with a library of nucleophiles (e.g., alcohols, thiols, amines) to create ethers, thioethers, and secondary/tertiary amines.

Position 3 (Ester Group): The ester is hydrolyzed to the carboxylic acid, which is then coupled with a diverse set of amines or alcohols to create a library of amides or new esters.

Iterative Derivatization: The products from the first round of synthesis can be subjected to further reactions at the remaining functional sites. For example, a derivative formed via a Suzuki reaction at the bromine position can then undergo hydrolysis of its ester, followed by amide coupling to introduce another point of diversity.

This systematic approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material. The distinct reactivity of each functional group—palladium catalysis for the bromide, free-radical chemistry for the methyl group, and standard polar reactions for the ester—allows for orthogonal chemical strategies, where one site can be modified without affecting the others, providing precise control over the library's design.

Spectroscopic and Computational Characterization of Ethyl 2 Bromo 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with advanced two-dimensional techniques, allows for the unambiguous assignment of all atoms within the molecular structure.

The ¹H NMR spectrum of Ethyl 2-bromo-4-methylbenzoate provides specific information regarding the electronic environment of each proton. The spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the ethyl and methyl groups. Based on the analysis of related structures, the following proton assignments can be made, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). rsc.org

The aromatic region is expected to show three signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton at position 6 (H-6), adjacent to the electron-withdrawing ester group, would appear as a doublet. The proton at position 5 (H-5) would likely present as a doublet of doublets, being coupled to both H-3 and H-6 (though the long-range coupling to H-3 may not always be resolved). The proton at position 3 (H-3) is expected to be a singlet or a finely split doublet.

The ethyl ester group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. rsc.org The methyl group attached to the aromatic ring at position 4 appears as a distinct singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.7-7.8 d 1H Aromatic H-6
~7.2-7.3 dd 1H Aromatic H-5
~7.1-7.2 d 1H Aromatic H-3
~4.3-4.4 q 2H -OCH₂ CH₃
~2.4 s 3H Ar-CH₃

Note: Predicted values are based on established substituent effects and data from analogous compounds. d=doublet, dd=doublet of doublets, q=quartet, s=singlet, t=triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon (C=O) of the ester group is typically found significantly downfield, around 165-167 ppm. rsc.org The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-2) and the carbon bearing the ester group (C-1) are quaternary and their shifts are influenced by the electronegativity and resonance effects of these groups. The carbon attached to the methyl group (C-4) and the remaining three aromatic carbons (C-3, C-5, C-6) can be assigned based on established chemical shift increments and comparison with related compounds. nih.gov The aliphatic carbons of the ethyl group and the methyl group attached to the ring appear in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~166 C =O (Ester)
~142 Aromatic C -4
~134 Aromatic C -6
~132 Aromatic C -5
~130 Aromatic C -1
~128 Aromatic C -3
~122 Aromatic C -2
~61 -OCH₂ CH₃
~21 Ar-CH₃

Note: Predicted values are based on established substituent effects and data from analogous compounds.

To resolve any ambiguities in the one-dimensional spectra and to definitively confirm the structure, advanced two-dimensional (2D) NMR experiments are employed. These techniques are particularly useful for distinguishing between isomers, such as Ethyl 4-bromo-3-methylbenzoate and this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the H-5 and H-6 protons on the aromatic ring, confirming their adjacency. It would also show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon to which it is directly attached. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

A correlation from the singlet of the Ar-CH₃ protons to the aromatic carbons C-3, C-4, and C-5.

A correlation from the H-6 proton to the ester carbonyl carbon (C=O).

Correlations from the methylene (-OCH₂-) protons to the ester carbonyl carbon and the terminal ethyl methyl carbon.

These 2D experiments, when used in combination, provide irrefutable evidence for the proposed structure, confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. uobasrah.edu.iq The spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester are also prominent. The aromatic and aliphatic C-H stretching vibrations, as well as the aromatic ring C=C stretching vibrations, appear at their characteristic frequencies. The C-Br stretch is expected in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type
~3050-3100 Medium-Weak Aromatic C-H Stretch
~2850-2980 Medium Aliphatic C-H Stretch
~1720-1735 Strong C=O Stretch (Ester)
~1550-1600 Medium-Weak Aromatic C=C Stretch
~1250-1300 Strong Asymmetric C-O-C Stretch (Ester)
~1100-1150 Strong Symmetric C-O-C Stretch (Ester)

Note: Values are typical ranges for the specified functional groups.

Raman spectroscopy provides complementary information to FT-IR. uantwerpen.be While the polar C=O group gives a strong signal in the IR spectrum, the vibrations of the less polar aromatic ring are often more intense in the Raman spectrum. ias.ac.in The symmetric "ring breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, is often a prominent feature. The C-Br stretch is also Raman active. The intensities of certain Raman bands in substituted ethyl benzoates can be influenced by the electronic effects of the substituents on the aromatic ring. royalsocietypublishing.org The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all its constituent parts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The presence of a bromine atom is distinctively marked by an isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation patterns would involve:

Loss of the ethoxy radical (•OCH₂CH₃): This cleavage results in the formation of the 2-bromo-4-methylbenzoyl cation.

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via a McLafferty rearrangement, a characteristic fragmentation for esters with a sufficiently long alkyl chain, though less common for ethyl esters compared to longer chains. acs.org

Loss of the bromine atom: Cleavage of the C-Br bond results in a fragment corresponding to the ethyl 4-methylbenzoate cation.

Alpha-cleavage: The bond between the ethyl group and the ester oxygen can break, leading to the loss of an ethyl radical (•CH₂CH₃). libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structurem/z (for ⁷⁹Br)m/z (for ⁸¹Br)Notes
[M]⁺[C₁₀H₁₁BrO₂]⁺242244Molecular ion peak with characteristic bromine isotope pattern.
[M - C₂H₅]⁺[C₈H₆BrO₂]⁺213215Loss of the ethyl group.
[M - OC₂H₅]⁺[C₈H₆BrO]⁺197199Loss of the ethoxy group, forming the acylium ion.
[M - Br]⁺[C₁₀H₁₁O₂]⁺163Loss of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its exact mass to several decimal places. rsc.org This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₁BrO₂), HRMS provides an exact mass that confirms its specific elemental makeup, distinguishing it from other potential isomers or compounds of similar mass. york.ac.uk The precise measurement of the isotopic pattern for bromine further validates the presence of this halogen in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The absorption patterns are characteristic of the chromophores—the light-absorbing functional groups—within the molecule. shu.ac.uk

In this compound, the primary chromophores are the substituted benzene ring and the carbonyl group (C=O) of the ester. The expected electronic transitions are:

π → π* transitions: These high-energy transitions occur within the aromatic ring and the carbonyl group, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Conjugation between the benzene ring and the carbonyl group lowers the energy gap for these transitions, shifting the absorption to longer wavelengths. libretexts.orgshu.ac.uk

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from one of the lone pairs on the ester oxygen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are typically of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The solvent used can influence the absorption spectrum. Polar solvents can lead to a "blue shift" (shift to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are powerful tools for investigating molecular properties that can be difficult to measure experimentally. These methods provide insights into molecular geometry, electronic structure, and reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. bohrium.comresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict various properties: researchgate.net

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which aids in the interpretation of experimental spectroscopic data. researchgate.net

Electronic Properties: DFT is used to determine electronic properties such as dipole moment, polarizability, and the distribution of electron density. bohrium.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. imperial.ac.uknih.gov

HOMO: The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor in reactions. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring.

LUMO: The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. malayajournal.org The LUMO is likely distributed over the carbonyl group and the C-Br bond, which are the primary electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. libretexts.orgnih.gov A smaller gap suggests higher reactivity and a shift in UV-Vis absorption to longer wavelengths. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

OrbitalDescriptionPredicted LocationRole in Reactivity
HOMOHighest Occupied Molecular OrbitalAromatic π-systemElectron donor (nucleophilic character)
LUMOLowest Unoccupied Molecular OrbitalCarbonyl group (C=O) and C-Br bondElectron acceptor (electrophilic character)
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO-Indicator of chemical stability and electronic transition energy.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to a classical Lewis structure. taylorandfrancis.comuni-muenchen.de NBO analysis is particularly useful for quantifying intramolecular charge transfer and delocalization (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The strength of these interactions is estimated by the second-order perturbation theory stabilization energy, E(2). taylorandfrancis.com A higher E(2) value indicates a more significant delocalization and stabilization. For this compound, key NBO interactions would include:

Delocalization from the lone pairs of the ester oxygen atoms to the antibonding π* orbital of the C=O bond.

Interactions between the π orbitals of the aromatic ring and the π* orbital of the carbonyl group.

Charge transfer from the lone pairs of the bromine atom to adjacent antibonding orbitals.

Table 3: Potential NBO Donor-Acceptor Interactions

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionSignificance
LP(O) on ester oxygenπ(C=O)n → πResonance stabilization of the ester group.
π(C=C) in aromatic ringπ(C=O)π → πConjugation between the ring and carbonyl group.
LP(Br)σ(C-C) in aromatic ringn → σInfluence of the bromine substituent on ring electronics.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for understanding intermolecular interactions, chemical reactivity, and the sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its electron density.

For this compound, an MEP map would highlight distinct regions of varying electrostatic potential:

Negative Potential (Electron-Rich Regions): These areas, typically colored in shades of red and yellow, represent regions with a high electron density and are susceptible to electrophilic attack. In the case of this compound, the most negative potential would be concentrated around the two oxygen atoms of the ester functional group due to their high electronegativity and the presence of lone pairs of electrons. The bromine atom, with its lone pairs, would also exhibit a region of negative potential, making it a potential site for certain interactions. Studies on similar aromatic esters confirm that the carbonyl oxygen is a primary site of high electron density. nih.gov

Positive Potential (Electron-Deficient Regions): These regions, colored in blue, indicate a lower electron density or an excess of positive charge. They are the sites prone to nucleophilic attack. The hydrogen atoms of the ethyl and methyl groups, as well as the aromatic ring hydrogens, would exhibit positive electrostatic potential. The most positive potential is generally expected around the hydrogen atoms directly attached to the aromatic ring and the ethyl group.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Electrostatic Potential Rationale
Carbonyl Oxygen (C=O) Highly Negative (Red) High electronegativity and lone pairs of electrons.
Ester Oxygen (O-CH₂) Negative (Yellow/Orange) Electronegative with lone pairs of electrons.
Bromine Atom Moderately Negative (Yellow/Green) Presence of lone pairs, though less electronegative than oxygen.
Aromatic Ring Variable Influenced by competing electron-withdrawing and -donating groups.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. sciety.org By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments (e.g., in a solvent or at a specific temperature). beilstein-journals.org

For this compound, MD simulations could elucidate several key structural features:

Influence of Substituents: The presence of a bulky bromine atom at the ortho-position relative to the ester group is expected to create significant steric hindrance. This would likely restrict the free rotation around the bond connecting the ester group to the benzene ring, favoring a non-planar conformation where the ester group is twisted out of the plane of the aromatic ring to minimize steric clash. Studies on other ortho-substituted benzoates have shown that such steric effects are significant in determining molecular conformation. nih.gov

Solvent Effects: Performing MD simulations in different solvents would reveal how intermolecular interactions with solvent molecules affect the conformational equilibrium. The flexibility and preferred orientation of the ethyl chain, in particular, could be influenced by the polarity of the surrounding medium. The excited-state dynamics of substituted ethyl benzoates have been shown to be sensitive to solvent polarity. rsc.org

While specific MD simulation data for this compound is not documented in the available literature, the technique remains a powerful predictive tool. Such simulations would provide critical insights into the molecule's structural dynamics, which are essential for understanding its reactivity, interactions with biological targets, and physical properties. sciety.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 4-bromo-3-(ethoxymethyl)benzoate

Analytical and Characterization Methodologies for Ethyl 2 Bromo 4 Methylbenzoate

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental tool for the analysis of ethyl 2-bromo-4-methylbenzoate, enabling both the separation of the compound from reaction mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of halogenated benzoic acid derivatives. For compounds structurally similar to this compound, such as 4-(bromomethyl)-2-methylbenzoic acid, HPLC analysis is typically performed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection at 254 nm. This technique is invaluable for quantifying the purity of the final product and detecting any impurities. While specific HPLC parameters for this compound are not extensively detailed in the provided results, the methods used for analogous compounds provide a strong framework for its analysis. For instance, the analysis of related benzoates has been achieved using a Thermo Scientific C18 column with a gradient mobile phase of methanol (B129727) and 0.1% phosphoric acid in water. thieme-connect.com

Table 1: Representative HPLC Conditions for Analysis of Related Benzoate (B1203000) Derivatives
ParameterCondition 1
Column Thermo Scientific-C18 (5 μm, 150 mm x 4.6 mm) thieme-connect.com
Mobile Phase A: 0.1% H₃PO₄ in water thieme-connect.comB: Methanol (CH₃OH) thieme-connect.com
Gradient 35:65 (A/B) → 10:90 (A/B) over 25 min thieme-connect.com
Detection UV thieme-connect.com

Gas Chromatography (GC) is frequently employed to determine the purity of volatile compounds like this compound. Commercial suppliers often state a purity of greater than 97.0% or 98.0% as determined by GC. vwr.com For related compounds like methyl 3-bromo-2-methylbenzoate, GC is used to establish purity, which typically exceeds 98.0%. This technique separates compounds based on their boiling points and interactions with the stationary phase, making it highly effective for assessing the purity of synthesized esters. For example, cellulose (B213188) tris(4-methylbenzoate) has been characterized for its use as a stationary phase in GC, demonstrating the separation of various analytes. researchgate.net

Table 2: Purity Data from Gas Chromatography for Related Methylbenzoates
CompoundPurity (by GC)
Ethyl-2-bromo-4-methylthiazole-5-carboxylate≥97.0% vwr.com
Ethyl 4-Bromo-3-methylbenzoate>98.0%
Methyl 3-bromo-2-methylbenzoate>98.0%

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize this compound. For example, in the synthesis of methyl 4-bromo-2-methylbenzoate from 4-bromo-2-methylbenzoic acid, TLC is used to detect the completion of the esterification reaction. google.com The reaction is monitored until the starting material is no longer visible on the TLC plate, indicating full conversion to the product. google.com This qualitative technique is essential in a synthetic laboratory for making real-time decisions about reaction times and next steps, such as workup and purification. google.comquora.comuva.nl

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the search results, the technique has been applied to structurally similar molecules. For instance, the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate was determined using SC-XRD, providing detailed information on bond lengths, bond angles, and intermolecular interactions. iucr.org The data was collected on a Siemens SMART 1000 CCD area-detector diffractometer, and the structure was solved and refined using SHELX programs. iucr.org Such analysis confirms the compound's connectivity and stereochemistry, which is crucial for understanding its chemical properties and potential biological activity.

Table 3: Example Crystal Data for a Related Brominated Methylbenzoate Derivative
Parameter2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate iucr.org
Chemical Formula C₂₃H₁₈BrN₃O₃ iucr.org
Crystal System Triclinic iucr.org
Space Group P \overline 1 iucr.org
Unit Cell Dimensions a = 6.995 Å, b = 9.038 Å, c = 16.909 Å iucr.orgα = 87.617°, β = 85.741°, γ = 74.688° iucr.org
Volume 1027.8 ų iucr.org
Radiation Mo Kα iucr.org

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, thereby confirming its empirical formula. For this compound (C₁₀H₁₁BrO₂), the theoretical elemental composition can be calculated from its molecular formula.

Theoretical Composition of this compound (C₁₀H₁₁BrO₂)

Molecular Weight: 243.10 g/mol

Carbon (C): (12.011 * 10 / 243.10) * 100% = 49.41%

Hydrogen (H): (1.008 * 11 / 243.10) * 100% = 4.56%

Bromine (Br): (79.904 * 1 / 243.10) * 100% = 32.87%

Oxygen (O): (15.999 * 2 / 243.10) * 100% = 13.16%

Experimental values obtained from combustion analysis are compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and high purity. This method is a standard purity assessment tool for novel compounds and is often reported in conjunction with spectroscopic and chromatographic data to provide a comprehensive characterization.

Future Research Directions for Ethyl 2 Bromo 4 Methylbenzoate

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of Ethyl 2-bromo-4-methylbenzoate and its derivatives often relies on established methods such as the esterification of 2-bromo-4-methylbenzoic acid. However, the efficiency, selectivity, and environmental impact of these syntheses can be significantly improved through the exploration of innovative catalytic systems. Future research should focus on developing catalysts that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Transition metal catalysis is a particularly promising area. Palladium-based systems are widely used for cross-coupling reactions involving aryl halides. researchgate.netorgsyn.org Future work could explore more robust and air-stable palladium pre-catalysts or ligands that enhance catalytic activity and allow for lower catalyst loadings. researchgate.net Nickel-catalyzed couplings, such as the enantioselective coupling of acid chlorides with α-bromobenzoates, represent another frontier, potentially enabling the asymmetric synthesis of complex chiral molecules from bromobenzoate precursors. acs.org Copper-catalyzed reactions, particularly for C-N cross-coupling, also warrant further investigation, especially for reactions with sterically hindered 2-halobenzoates. thieme-connect.com

A significant advancement would be the development of heterogeneous catalysts. These systems offer advantages in terms of ease of separation, catalyst recycling, and suitability for continuous flow chemistry processes. rsc.org Research into novel catalyst supports, such as functionalized glass wool or hierarchical zeolites like MOR, could lead to highly stable and reusable catalysts for reactions involving halobenzoates. rsc.orgrsc.org The development of such systems would align with the principles of green chemistry by minimizing waste and improving process efficiency. rsc.org

Catalyst TypePotential ReactionAdvantages for Future Research
Palladium-based Cross-coupling (e.g., Suzuki, Heck, Sonogashira) researchgate.netHigh efficiency, functional group tolerance, potential for library synthesis. researchgate.net
Nickel-based Enantioselective cross-coupling acs.orgAccess to chiral molecules, use of less expensive metal.
Copper-based C-N and C-O cross-coupling thieme-connect.comEffective for heteroatom coupling, particularly with challenging substrates. thieme-connect.com
Heterogeneous (e.g., on Glass Wool) Dehalogenation, C-C coupling rsc.orgEase of separation, reusability, potential for flow chemistry applications. rsc.org

Advanced Functional Material Development

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced functional materials. The presence of the bromo- and methyl-substituted phenyl ring allows for its incorporation into polymers and other molecular architectures, imparting specific properties.

Future research can focus on using this compound to create:

Functionalized Polymers: By participating in polymerization or cross-linking reactions, it can be used to synthesize polymers with tailored thermal or mechanical properties. Its aromatic core can contribute to rigidity and thermal stability, while the bromo-substituent provides a site for post-polymerization modification.

Liquid Crystals and Organic Electronics: The rigid, substituted benzene (B151609) ring is a common feature in molecules designed for liquid crystal displays and organic electronic devices. By derivatizing this compound, researchers could develop new materials with specific optical or charge-transport properties. The study of different crystalline forms (polymorphs) of related bromobenzoate compounds, which can exhibit distinct physical properties like elasticity or brittleness, provides a basis for this direction of research. rsc.org

Biomedical Materials: The compound can serve as a building block for creating new biomaterials. acs.org For instance, it could be incorporated into scaffolds for tissue engineering or as a component in drug delivery systems. The "Jiangsu Collaborative Innovation Center of Biomedical Functional Materials" is noted for its work on related bromobenzoates, indicating the potential in this field. acs.org

In-depth Mechanistic Investigations of Complex Transformations

While many reactions involving halobenzoates are well-established, a deeper mechanistic understanding of more complex transformations is crucial for reaction optimization and the discovery of new synthetic pathways. Future research should employ a combination of experimental techniques (like isotopic labeling) and computational modeling to elucidate reaction mechanisms.

A key area of interest is the study of domino and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecular architectures from simple precursors like this compound. researchgate.net Understanding the intricate mechanisms of these cascades, including the role of the catalyst and the sequence of elementary steps, is essential for controlling selectivity and expanding their scope.

Furthermore, investigating the formation and reactivity of key intermediates, such as the ketyl radicals generated from α-bromoalkyl benzoates in nickel-catalyzed reactions, could open up new avenues for synthesis. acs.org Elucidating how substituents on the aromatic ring influence the electronic properties and reactivity of these intermediates will allow for more rational design of substrates and catalysts for targeted transformations.

Sustainable and Green Chemistry Approaches in Synthesis and Application

Integrating green chemistry principles into the synthesis and application of this compound is a critical future direction. This involves minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A major focus should be on developing recyclable catalytic systems. rsc.org The use of ionic liquids or polyethylene (B3416737) glycol (PEG) as recyclable reaction media has shown promise for various catalytic reactions, including those involving aryl halides. rsc.org For example, using a PEG-400/water mixture has been shown to be effective and allow for catalyst recycling over multiple runs. rsc.org

Further research into catalyst-free reaction conditions is also warranted. Electrochemical methods, for instance, can drive reactions without the need for metal catalysts, offering a greener alternative. rsc.org Additionally, exploring the use of safer, more environmentally benign solvents and reagents in all synthetic steps is crucial. The development of flow chemistry processes, facilitated by heterogeneous catalysts, represents a significant step towards safer and more scalable green manufacturing. rsc.org These continuous processes can offer better control over reaction parameters, leading to higher yields and purity while minimizing risks associated with batch processing. rsc.org

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 2-bromo-4-methylbenzoate, and how do reaction conditions influence yield?

A1. The compound can be synthesized via bromination of ethyl 2-ethoxy-4-methylbenzoate using N-bromosuccinimide (NBS) in a radical-initiated reaction. Key parameters include temperature control (60–80°C) and solvent choice (e.g., CCl₄ or acetonitrile). Prolonged reaction times (>12 hrs) may lead to over-bromination, while insufficient initiation (e.g., AIBN quantity) reduces conversion rates. Post-reaction purification via column chromatography (hexane:ethyl acetate) is critical to isolate the product .

Q. Q2. How can researchers validate the purity and structural integrity of synthesized this compound?

A2. Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic proton splitting) and ¹³C NMR (C-Br signal at ~110 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₁₁BrO₂).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% ideal). Cross-reference with spectral databases (e.g., SDBS Library) .

Q. Q3. What safety protocols are essential when handling this compound in the lab?

A3. The compound’s bromine substituent poses risks (skin/eye irritation, potential carcinogenicity). Key precautions:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers away from light and moisture to prevent decomposition.
  • In case of exposure, follow OSHA HazCom guidelines: rinse skin with water, remove contaminated clothing, and seek medical attention .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

A4. Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key steps:

  • Optimize crystal growth via slow evaporation (solvent: dichloromethane/hexane).
  • Validate bond lengths/angles against DFT-calculated geometries (e.g., Gaussian09). Discrepancies >0.05 Å may indicate disordered structures or twinning, requiring re-refinement with TWIN commands in SHELXL .

Q. Q5. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

A5. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways:

  • Calculate Fukui indices to identify electrophilic sites (C-Br bond).
  • Simulate transition states for Suzuki-Miyaura couplings (Pd catalysis) to assess activation energies.
  • Compare with experimental yields to validate computational models. Software: Gaussian, ORCA .

Q. Q6. How can researchers address discrepancies in NMR data for this compound across different solvent systems?

A6. Solvent-induced shifts are common. Standardize protocols:

  • Use deuterated solvents (CDCl₃, DMSO-d₆) and report chemical shifts relative to TMS.
  • For conflicting NOESY/ROESY data, re-examine concentration effects (aggregation) or paramagnetic impurities.
  • Cross-validate with IR spectroscopy (C=O stretch ~1720 cm⁻¹) and melting point analysis .

Methodological Considerations

Q. Q7. What strategies improve the reproducibility of this compound synthesis in high-throughput workflows?

A7. Implement automated systems (e.g., Chemspeed or Unchained Labs) with:

  • Precise temperature control (±1°C) via jacketed reactors.
  • Inline FTIR for real-time monitoring of bromination progress.
  • Robotic liquid handling for consistent reagent addition. Document all parameters using FAIR data principles .

Q. Q8. How can researchers differentiate between regioisomers (e.g., 3-bromo vs. 4-bromo) in Ethyl bromo-methylbenzoate derivatives?

A8. Use 2D NMR techniques:

  • HSQC/TOCSY : Correlate aromatic protons to adjacent carbons.
  • NOESY : Identify spatial proximity between substituents (e.g., methyl and bromine groups).
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm bromine binding energy (~70 eV for C-Br) .

Data Interpretation and Validation

Q. Q9. What are common pitfalls in interpreting mass spectrometry data for this compound?

A9. Avoid misassignment of isotopic patterns:

  • Bromine has a 1:1 M/M+2 ratio. Confirm using high-resolution MS (HRMS, <5 ppm error).
  • Fragmentation peaks (e.g., loss of ethyl group, m/z = 199) should align with predicted pathways (NIST database).
  • Artifacts from column bleed (GC-MS) require blank runs for subtraction .

Q. Q10. How can structural databases improve the reliability of published crystallographic data for this compound?

A10. Submit validated CIF files to repositories (e.g., CCDC, ICSD) with:

  • Full refinement parameters (R-factor <5%).
  • Twinning/mosaicity annotations if applicable.
  • Cross-check using checkCIF/PLATON to flag ADDSYM alerts or missed symmetry .

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Feasible Synthetic Routes

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Ethyl 2-bromo-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.